molecular formula C13H12O2 B021380 Glycidyl 1-naphthyl ether CAS No. 2461-42-9

Glycidyl 1-naphthyl ether

Cat. No. B021380
CAS RN: 2461-42-9
M. Wt: 200.23 g/mol
InChI Key: QYYCPWLLBSSFBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Glycidyl 1-naphthyl ether is synthesized through the ring-opening polymerization of 2-naphthyl glycidyl ether using specific catalysts like phosphazene bases. This method allows the creation of triblock copolymers with controlled molecular weights and narrow dispersities, indicating a precise control over the polymerization process (Kim et al., 2018). Another synthesis route involves the hydrolytic kinetic resolution of α-naphthyl glycidyl ether to provide enantiomerically pure derivatives, showcasing the compound's versatility in stereochemical applications (Bose et al., 2005).

Molecular Structure Analysis

The molecular structure of glycidyl 1-naphthyl ether features an epoxy group attached to a naphthyl ring, contributing to its reactivity and ability to form polymers with unique properties. This structure is key to its application in creating polymers with specific mechanical, thermal, and electrical properties.

Chemical Reactions and Properties

Glycidyl 1-naphthyl ether undergoes various chemical reactions, including copolymerization with other monomers to form polymers with desired characteristics. For example, copolymerization with carbon dioxide and glycidyl ethers using a cobalt salen catalyst produces aliphatic poly(ether 1,2-glycerol carbonate)s, highlighting its role in developing sustainable polymer materials (Konieczynska et al., 2015).

Scientific Research Applications

  • Genotoxicity and Allergic Reactions : Allyl glycidyl ether, a related compound, can form DNA adducts, potentially causing genotoxic effects. Its use in epoxy materials may also increase the risk of allergic reactions (Plná, Segerbäck, & Schweda, 1996).

  • Sensitization in Medical Applications : Alpha-naphthyl glycidyl ether is a strong sensitizer to various nickel and chromium concentrations, important for understanding its interactions in medical applications (Rudzki & Prystupa, 1994).

  • Pharmaceutical Synthesis : The kinetic resolution of (′)-naphthyl glycidyl ether provides highly enantioselective β-adrenergic blocking agents, such as (S)-naftopidil and (S)-propranolol (Bose, Reddy, & Chavhan, 2005).

  • Wood Processing : A study developed a procedure for synthesizing glycidyl ethers to improve wood properties by bonding bioactive compounds to wood (Rowell & Chen, 1994).

  • Polymer Science : The anionic copolymerization of glycidyl phenyl ether and 1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one (DHNP) produces high-temperature, rigid naphthalene-based polymers (Sudo, Zhang, & Endo, 2011).

  • Cationic Polymerization : The cationic polymerization of alkyl- and naphthyl glycidyl ethers in the presence of boron fluoride etherate leads to an increasing yield of oligomers with temperature, influencing polymer production (Getmanchuk, Mokrinskaya, & Yukhimets, 2004).

  • Functional Monomers in Polymerization : The versatile monomer 1-ethoxyethyl glycidyl ether (EEGE) offers a route to constructing copolymers containing glycidyl units (Zhang & Wang, 2015).

  • Mutagenicity Studies : Aromatic glycidyl ethers' mutagenicity with Salmonella has been studied, indicating the relationship between chemical structure and biological effects (Rosman, Chakraborty, Messerly, & Sinsheimer, 1988).

properties

IUPAC Name

2-(naphthalen-1-yloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYCPWLLBSSFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030986
Record name Glycidyl 1-naphthyl ether
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl 1-naphthyl ether

CAS RN

2461-42-9
Record name 2-[(1-Naphthalenyloxy)methyl]oxirane
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Record name Glycidyl 1-naphthyl ether
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Record name Glycidyl 1-naphthyl ether
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Record name [(naphthyloxy)methyl]oxirane
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Record name GLYCIDYL 1-NAPHTHYL ETHER
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Synthesis routes and methods I

Procedure details

A stirred suspension of sodium hydride (4.0 g of 60% NaH in mineral oil, 100 mmol) in dimethylformamide (DMF, 100 ml) was treated with 1-naphthol (14.42 g, 100 mmol). After stirring for 1 hour at ambient temperature (room temperature), the reaction was treated with epichlorohydrin (10.18 g, 110 mmol) and stirred for 1 hour at 100° C. The reaction was diluted with water and transferred to a separatory funnel using diethyl ether (500 ml). The organic phase was washed with 10% aqueous NaHCO3 (3×200 ml), dried over anhydrous sodium sulfate, filtered, and concentrated. Kugelrohr distillation (~100 microns) yielded 1-naphthyl glycidyl ether as a clear, colorless oil: GC/EI-MS, m/z (rel. int.) 200 (M+, 61), 184 (1), 169 (5), 157 (12), 144 (79), 129 (16), 115 (100), 101 (3), 89 (16).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two
Quantity
10.18 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane Rf value: 0.78 (silica gel, dichloromethane/methanol=30:1).
Name
1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 500 mL three-necked round bottom flask, 10.03 g 1-naphthol, 3.1 g NaOH, 20.4 g epichlorohydrin (SIR) and 0.5 g KI were added, then 330 mL ethanol was added. The flask was then placed in a microwave reactor. The reaction was performed at 30° C. under stirring and 300 W microwave irradiation for 12 min. The reaction mixture was then removed and suction filtrated, and the filtrate was concentrated to obtain an oily substance. H2O was added to the oily substance, and the mixture was extracted with ethyl ether. The ethyl ether layers were combined and washed with a solution of NaOH, then washed with H2O once. The ether layer was dried using anhydrous magnesium sulfate and concentrated to obtain 12.95 g of the product in a yield of 93.2%.
Quantity
10.03 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93.2%

Synthesis routes and methods IV

Procedure details

To a solution of 1-naphthol (3.0 g, 0.02 mol) in DMSO (10 mL), potassium hydroxy (flakes, 2.0 g, 0.06 mol) was added. The combined mixture was stirred at room temperature for 30 min and then epichlorohydrin (5.6 g, 4.7 mL, 0.06 mol) was added slowly over a period of 45 min and stirring was continued for 16 hours. The reaction was quenched with water (30 mL) and extracted with chloroform (2×50 mL). The combined organic layers were washed with 1N aqueous NaOH (2×50 mL), water (2×100 mL) and brine (2×100 mL) and dried over MgSO4. The solvent was removed under reduced pressure to provide Compound 1 as a yellow liquid (3.26 g, 78%). This product was used without further purification. The structure of Compound 1 is given below:
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium hydroxy
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glycidyl 1-naphthyl ether
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Glycidyl 1-naphthyl ether
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Reactant of Route 6
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Glycidyl 1-naphthyl ether

Citations

For This Compound
29
Citations
RS Tan, EHY Chu… - Environmental and …, 1993 - Wiley Online Library
Abstract Treatment of C57BL/6J mice with an epoxide, glycidyl 1‐naphthyl ether (GNE), resulted in an average of a 3.4‐fold increase in frequency of 6‐thioguanine‐resistant mutants of …
Number of citations: 13 onlinelibrary.wiley.com
JE Sinsheimer, R Chen, SK Das… - Mutation Research …, 1993 - Elsevier
… of 9 epoxides, benzyloxymethyloxirane, epichlorohydrin, glycidol, glycidyl 3-nitrobenzenesulfonate, glycidyl 4-nitrobenzoate, glycidyl tosylate, styrene oxide, glycidyl 1naphthyl ether …
Number of citations: 43 www.sciencedirect.com
JR Nethercott, DL Holness, E Page - Dictionary of Contact Allergens …, 2021 - Springer
63.228 Glycidyl 1-Naphthyl Ether … 63.228 Glycidyl 1-Naphthyl Ether …
Number of citations: 0 link.springer.com
K Aalto-Korte, M Pesonen, K Suuronen - Dictionary of Contact Allergens …, 2020 - Springer
Jolanki R, Kanerva L, Estlander T et al (1990) Occupational dermatoses from epoxy resin compounds. Contact Dermatitis 23: 172–183 Aalto-Korte K, Pesonen M, Suuronen K (2015) …
Number of citations: 0 link.springer.com
R Chen, P Nguyen, Z You, JE Sinsheimer - Chirality, 1993 - Wiley Online Library
… For this purpose, we have synthesized the (R)- and (S)isomers of glycidyl4-nitrophenyl ether (GNPE) and the isomers of glycidyl 1-naphthyl ether (GNE) (Fig. 1) so as to explore the …
Number of citations: 3 onlinelibrary.wiley.com
P Einistö, BH Hooberman… - Environmental and …, 1993 - Wiley Online Library
… typhimurium strains TA100, TA104, TA4001, and TA4006 were used to detect the base‐pair mutations caused by six aliphatic epoxides: chloropropylene oxide, glycidyl 1‐naphthyl ether…
Number of citations: 13 onlinelibrary.wiley.com
L Das, SK Das, EHY Chu, JE Sinsheimer - Mutation Research/Genetic …, 1993 - Elsevier
… Mouse lymphocytes in vivo or in vitro were exposed for 24 h to 4 aliphatic epoxides, glycidyl 1-naphthyl ether, glycidyl 4-nitrophenyl ether, 1-naphthylpropylene oxide and …
Number of citations: 5 www.sciencedirect.com
JS Bradshaw, CW Mcdaniel… - Journal of …, 1990 - Wiley Online Library
… acetate/hexane:l/9) to give 10.0 g of glycidyl 1-naphthyl ether as a yellow oil; 'H nmr: 5 8.28 (m, IH)… Glycidyl 1-naphthyl ether (8.0 g, 0.04 mole) was added over a period of 1.5 hours. The …
Number of citations: 13 onlinelibrary.wiley.com
HS Bevinakatti, AA Banerji - The Journal of Organic Chemistry, 1991 - ACS Publications
… known procedure,14 in presence of 2.5 M % pyridine at 100 C yielded a mixture of chlorohydrin 4 and glycidyl 1naphthyl ether (3) in ca. 40:60 ratio. Treatment of this mixture with HC1 at …
Number of citations: 164 pubs.acs.org
RI Kureshy, KJ Prathap, S Agrawal, M Kumar, NH Khan… - 2009 - Wiley Online Library
… The ring-opened products formed from styrene oxide and glycidyl 1-naphthyl ether, however, were obtained with moderate chiral purity. This AKR system proceeds five times faster in …

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